AB-CHMINACA metabolite M1B is a significant compound resulting from the metabolism of the synthetic cannabinoid AB-CHMINACA, which is an analog of AB-FUBINACA. This compound acts as a potent agonist at the central cannabinoid receptor type 1 (CB1), with a binding affinity characterized by a Ki value of 0.9 nM, indicating its high potency compared to natural cannabinoids like tetrahydrocannabinol (THC) . Understanding the properties and behaviors of AB-CHMINACA metabolite M1B is crucial for toxicological assessments and forensic applications.
AB-CHMINACA metabolite M1B, with the CAS number 2131173-54-9, is classified within the category of synthetic cannabinoids. These compounds are often associated with herbal smoking blends and have been detected in various biological matrices, including urine, blood, and hair . The detection of these metabolites is essential for monitoring substance use and potential abuse.
The synthesis of AB-CHMINACA metabolite M1B occurs through metabolic processes primarily involving cytochrome P450 enzymes in the human liver. In vitro studies using human liver microsomes have identified several metabolites formed during this process, including M1B. The formation pathways include hydroxylation and N-dealkylation reactions .
The synthesis can be monitored using advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS), which allows for the identification and quantification of metabolites in biological samples .
The molecular structure of AB-CHMINACA metabolite M1B is represented by the following chemical formula:
The systematic name for this compound is N-[(2S)-1-amino-3-methyl-1-oxo-2-butanyl]-1-[(3-hydroxycyclohexyl)methyl]-1H-indazole-3-carboxamide. The structure features an indazole core linked to a cyclohexylmethyl tail and a carboxamide functional group .
AB-CHMINACA metabolite M1B undergoes various chemical reactions during its metabolic pathway. Key reactions include:
These reactions are primarily catalyzed by cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in drug metabolism .
The mechanism of action for AB-CHMINACA metabolite M1B involves its interaction with cannabinoid receptors in the body. As a potent agonist at CB1 receptors, it mimics the effects of natural cannabinoids by binding to these receptors and eliciting physiological responses such as analgesia, altered mood, and appetite stimulation. The potency of M1B suggests it may produce effects significantly stronger than those associated with THC .
Chemical analyses indicate that M1B has stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its interactions with various solvents and reagents are subject to ongoing research to fully understand its behavior in biological systems.
AB-CHMINACA metabolite M1B has several scientific applications:
Understanding these applications is vital for developing effective detection methods and therapeutic strategies related to synthetic cannabinoid use.
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7